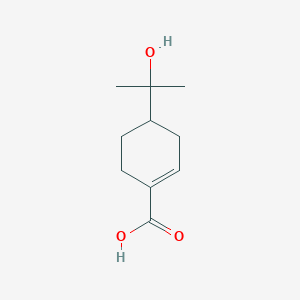
Acide oléuropéique
Vue d'ensemble
Description
Oleuropeic acid is a phenolic compound found in the leaves and fruit of the olive tree (Olea europaea). It is a natural antioxidant and has been used for centuries as a traditional remedy for a variety of ailments. Recent studies have shown that oleuropeic acid has a wide range of potential therapeutic applications, including anti-inflammatory, anti-carcinogenic, and anti-microbial activities.
Applications De Recherche Scientifique
Santé cardiovasculaire
L'acide oléuropéique a été associé à des avantages cardiovasculaires. Des études suggèrent qu'il peut contribuer à réduire le risque de maladie coronarienne et à abaisser la tension artérielle. Ses propriétés antioxydantes contribuent à la prévention de l'oxydation du cholestérol LDL, un facteur clé dans le développement de l'athérosclérose .
Activité antioxydante
En tant qu'antioxydant puissant, l'this compound aide à protéger l'organisme du stress oxydatif, qui peut entraîner des maladies chroniques telles que le cancer et le diabète de type 2. Il piège les radicaux libres et s'est avéré avoir une capacité antioxydante supérieure à celle de la vitamine E .
Effets anti-inflammatoires
La recherche indique que l'this compound présente des propriétés anti-inflammatoires. Il peut inhiber la production d'enzymes pro-inflammatoires, ce qui en fait un agent thérapeutique potentiel pour le traitement de maladies inflammatoires comme l'arthrite .
Propriétés antimicrobiennes
L'this compound a démontré une activité antimicrobienne contre une variété de micro-organismes. Il s'est avéré efficace contre les bactéries, les virus et les champignons, y compris les souches résistantes aux antibiotiques classiques. Cela en fait un candidat prometteur pour le développement de nouveaux médicaments antimicrobiens .
Potentiel neuroprotecteur
Il existe des preuves croissantes que l'this compound a des effets neuroprotecteurs. Il peut contribuer à prévenir les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson en protégeant les cellules neuronales des dommages et en améliorant la fonction cognitive .
Activité anticancéreuse
L'this compound a été étudié pour ses propriétés anticancéreuses potentielles. Il peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses et inhiber la croissance tumorale. Sa capacité à moduler les voies de signalisation impliquées dans la prolifération et la survie cellulaire en fait un sujet d'intérêt dans la recherche sur le cancer .
Mécanisme D'action
Target of Action
Oleuropeic acid is a natural polyphenol found in the olive tree . It has been found to have several biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Mode of Action
The exact mode of action of oleuropeic acid is still under investigation. It is known that oleuropeic acid interacts with its targets to bring about changes at the molecular level . These changes can lead to various downstream effects, such as the reduction of oxidative stress and inflammation, and the inhibition of microbial growth .
Biochemical Pathways
Oleuropeic acid is involved in several biochemical pathways. It is thought to be synthesized via a branching in the mevalonic acid pathway, where terpene synthesis and phenylpropanoid metabolism merge . This leads to the production of other biologically active derivatives, such as hydroxytyrosol . Oleuropeic acid can also be converted to 4R-oleuropeic acid by the fermentation of Alternaria alternata .
Pharmacokinetics
It is known that oleuropeic acid is a relatively stable compound under acidic conditions, but it can decompose under alkaline conditions . More research is needed to fully understand the ADME properties of oleuropeic acid and their impact on its bioavailability.
Result of Action
The result of oleuropeic acid’s action is a range of beneficial health effects. Its antioxidant activity can help to prevent cellular damage caused by free radicals . Its anti-inflammatory activity can help to protect the body from infection and inflammation . Furthermore, its antimicrobial activity can inhibit the growth of certain types of bacteria .
Action Environment
The action of oleuropeic acid can be influenced by various environmental factors. For example, its stability can be affected by the pH of the environment . Additionally, the presence of other compounds, such as other phenolic compounds in olive oil, may also influence the action of oleuropeic acid . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of oleuropeic acid.
Analyse Biochimique
Biochemical Properties
Oleuropeic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, oleuropeic acid interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant enzymes . These interactions highlight the compound’s role in modulating biochemical pathways related to inflammation and oxidative stress.
Cellular Effects
Oleuropeic acid exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oleuropeic acid can inhibit the proliferation of vascular smooth muscle cells by modulating the extracellular-signal regulated kinase-1/2 (ERK1/2) pathway . It also affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, oleuropeic acid impacts cellular metabolism by enhancing mitochondrial function and reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of oleuropeic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, oleuropeic acid can inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . It also activates Nrf2, which binds to antioxidant response elements (ARE) in the DNA, promoting the expression of antioxidant genes . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleuropeic acid can change over time. The compound is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that oleuropeic acid maintains its antioxidant and anti-inflammatory properties over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of oleuropeic acid vary with different dosages in animal models. At low to moderate doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, oleuropeic acid may cause adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Oleuropeic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity . Additionally, oleuropeic acid can influence metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense .
Transport and Distribution
Within cells and tissues, oleuropeic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, oleuropeic acid can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects . The distribution of oleuropeic acid within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Oleuropeic acid exhibits specific subcellular localization, which can affect its activity and function. It is often found in the mitochondria, where it enhances mitochondrial function and reduces oxidative damage . Additionally, oleuropeic acid can localize to the nucleus, where it influences gene expression by interacting with transcription factors such as Nrf2 . These localization patterns are directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .
Propriétés
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWJELXORKNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Oleuropeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5027-76-9 | |
| Record name | (S)-Oleuropeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 165 °C | |
| Record name | (S)-Oleuropeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



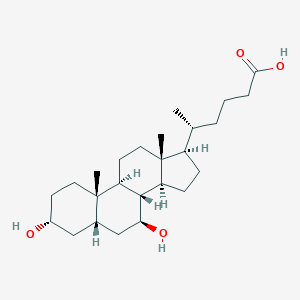

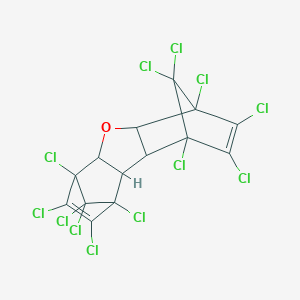
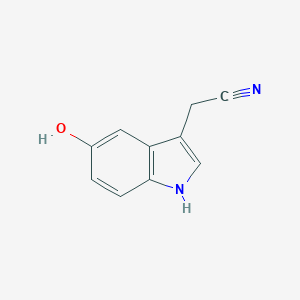
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
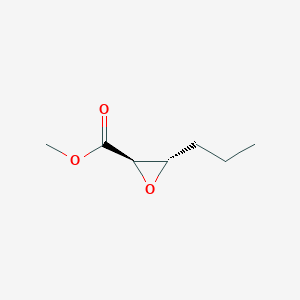
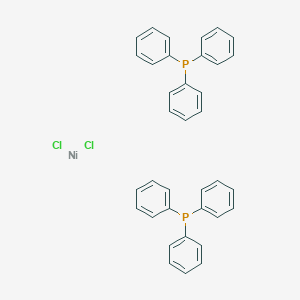
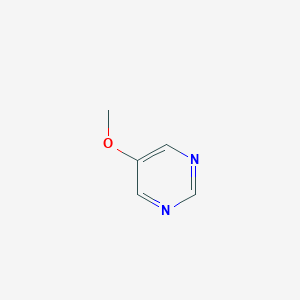
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
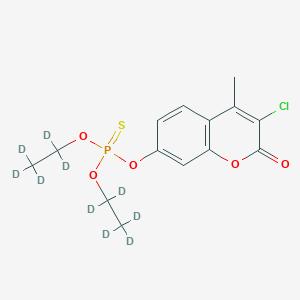
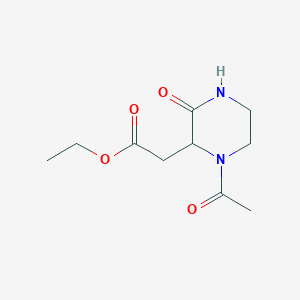
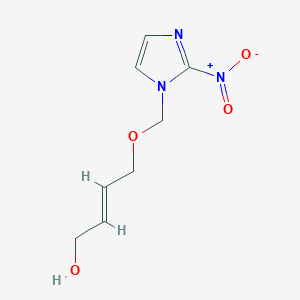
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
